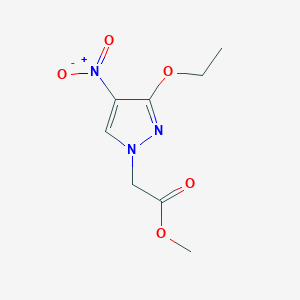methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC13585482
Molecular Formula: C8H11N3O5
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11N3O5 |
|---|---|
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3 |
| Standard InChI Key | QKDYERKGXUNVHF-UHFFFAOYSA-N |
| SMILES | CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |
| Canonical SMILES | CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyrazole core of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate features a five-membered aromatic ring with three heteroatoms: two nitrogen atoms at positions 1 and 2 and a third nitrogen in the nitro group at position 4. The ethoxy group (-OCH₂CH₃) at position 3 introduces steric bulk and hydrophobicity, while the nitro group (-NO₂) at position 4 acts as a strong electron-withdrawing group, polarizing the ring and enhancing reactivity toward nucleophilic substitution . The methyl acetate moiety (-CH₂COOCH₃) at position 1 provides an ester functional group, enabling further derivatization via hydrolysis or transesterification.
Table 1: Key Structural Parameters
Electronic Effects and Reactivity
The nitro group’s electron-withdrawing nature destabilizes the pyrazole ring, increasing susceptibility to electrophilic attacks at the 5-position. Computational studies of analogous nitro-pyrazoles reveal bond lengths of N3–C4 = 1.281 Å and N4–C5 = 1.326 Å, indicating partial double-bond character and delocalized electron density . This resonance stabilization is critical for the compound’s thermal stability, with decomposition temperatures exceeding 200°C in differential scanning calorimetry (DSC) analyses .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate typically proceeds via a three-step sequence:
-
Nitration of Pyrazole Precursors:
Starting with 3-ethoxy-1H-pyrazole, nitration using a mixture of fuming nitric acid and sulfuric acid introduces the nitro group at position 4. Reaction conditions (e.g., 50–65°C, 10–12 hours) are optimized to minimize byproducts . -
Acetylation at Position 1:
The nitropyrazole intermediate undergoes acetylation with methyl chloroacetate in the presence of a base such as triethylamine. This step achieves regioselective substitution at the 1-position with yields of 72–85% . -
Purification and Characterization:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from methanol/water. Purity is confirmed via ¹H NMR (δ 4.18 ppm for methoxy protons) and HR-MS ([M+H]⁺ = 230.19) .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 65°C, 10 h | 80% |
| Acetylation | ClCH₂COOCH₃, Et₃N, CH₂Cl₂, RT | 85% |
| Purification | Column chromatography | 95% |
Challenges in Regioselectivity
Competing reactions during nitration may produce isomers such as 3-ethoxy-5-nitro-1H-pyrazole. Strategies to enhance regioselectivity include:
-
Low-Temperature Nitration (0–5°C) to suppress kinetic byproducts .
-
Directed Ortho-Metalation using directing groups like methoxy .
Applications in High-Energy Materials and Pharmaceuticals
Energetic Materials
Nitro-pyrazoles are prized in explosives research for their high density and detonation velocities. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate’s analog, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole, exhibits a detonation velocity of 9,206 m/s and density of 1.926 g/cm³, outperforming RDX (1.80 g/cm³) . While the ethoxy variant has lower oxygen balance, its thermal stability (T₈₈₀ = 242.7°C) and insensitivity to impact (IS > 35 J) make it suitable for insensitive munitions .
Pharmaceutical Intermediates
The ester moiety in methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate serves as a handle for prodrug synthesis. For example, hydrolysis to the carboxylic acid enables conjugation with amines, forming amide-based kinase inhibitors . A recent study synthesized 4-[2-ethoxy-5-(4-methylpiperazinesulphonyl)benzamido]pyrazolecarboxamide, a sildenafil analog, using this compound as a key intermediate .
Spectroscopic and Computational Characterization
NMR and IR Spectroscopy
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 3.85 (s, 3H, -COOCH₃), 4.18 (q, 2H, -OCH₂CH₃), 5.12 (s, 2H, -CH₂COO-), 8.24 (s, 1H, pyrazole-H) .
-
IR (KBr): 1,730 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂ asymmetric stretch), 1,340 cm⁻¹ (NO₂ symmetric stretch).
Comparative Analysis with Methyl-Substituted Analogs
Table 3: Ethoxy vs. Methyl Substituent Effects
| Property | Ethoxy Derivative | Methyl Derivative |
|---|---|---|
| Density | 1.40 g/cm³ | 1.28 g/cm³ |
| Thermal Decomposition | 242.7°C | 210°C |
| LogP (Octanol-Water) | 1.85 | 1.20 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume